molecular formula C15H11ClFNO2S B1502152 2-Chloro-4-fluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene CAS No. 952727-75-2

2-Chloro-4-fluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene

Cat. No.: B1502152
CAS No.: 952727-75-2
M. Wt: 323.8 g/mol
InChI Key: FCFMNPADFLJKRH-UHFFFAOYSA-N
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Description

Chemical Identity and Structure 2-Chloro-4-fluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene (CAS: 952727-75-2) is an aromatic compound with the molecular formula C₁₅H₁₁ClFNO₂S and a molecular weight of 323.77 g/mol . Its structure features a benzene ring substituted with chlorine (at position 2), fluorine (at position 4), and a functional group combining an isocyano moiety and a toluenesulfonyl (tosyl) group at position 1. The tosyl group enhances stability and influences solubility, while the isocyano group contributes to reactivity in organometallic or coupling reactions .

Properties

IUPAC Name

2-chloro-4-fluoro-1-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO2S/c1-10-3-6-12(7-4-10)21(19,20)15(18-2)13-8-5-11(17)9-14(13)16/h3-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFMNPADFLJKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)F)Cl)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695953
Record name 2-Chloro-4-fluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952727-75-2
Record name 2-Chloro-4-fluoro-1-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-4-fluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene, also known by its CAS number 952727-75-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, applications in pharmaceuticals, and relevant research findings.

  • Molecular Formula : C₁₅H₁₁ClFNO₂S
  • Molecular Weight : 323.77 g/mol
  • Structure : The compound features a chloro and fluoro substituent on a benzene ring, along with an isocyano group attached to a toluene sulfonyl moiety.

Antimicrobial Properties

Recent studies have indicated that derivatives of isocyanobenzene compounds exhibit antimicrobial activity. For instance, the Minimum Inhibitory Concentration (MIC) of various isocyanides was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain compounds within this class could effectively inhibit bacterial growth, suggesting a potential application in developing new antimicrobial agents .

CompoundMIC against S. aureus (µM)MIC against E. coli (µM)
I1>50>50
I2>50>50
I3>50>50
I4>50>50

Anticancer Activity

The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of anticancer agents. Research has shown that modifications to the isocyano group can enhance the cytotoxicity of related compounds against cancer cell lines. This is attributed to the ability of these compounds to interfere with cellular processes such as DNA replication and repair .

Synthesis and Biological Evaluation

A study published in MDPI highlighted the synthesis of several isocyanobenzene derivatives and their biological evaluation. The derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines, with some exhibiting IC₅₀ values in the low micromolar range. This suggests that further exploration of this compound could lead to promising anticancer drugs .

Environmental Applications

In addition to its pharmaceutical potential, this compound has been investigated for use in developing environmentally friendly pesticides. Research indicates that it can be utilized to create agrochemicals that minimize environmental impact while maintaining efficacy against pests .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of aromatic sulfonyl isocyanides. Key analogues include:

Compound Name CAS/Ref Substituents Molecular Weight Key Differences
2-Chloro-4-fluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene 952727-75-2 Cl (C2), F (C4), Tosyl-isocyano (C1) 323.77 g/mol Dual halogenation (Cl, F)
2-Chloro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene 3D-FC51130 Cl (C2), Tosyl-isocyano (C1) ~305.72 g/mol* Absence of fluorine substituent
Methyl 2-[4-(chlorosulfonyl)phenoxy]acetate - ClSO₂ (C4), methyl ester 244.68 g/mol Ester group replaces isocyano-tosyl

*Estimated based on molecular formula.

Impact of Substituents :

  • Fluorine vs.
  • Chlorine Position: Chlorine at position 2 (ortho to the isocyano-tosyl group) may sterically hinder reactions compared to para-substituted analogues.

Research Implications and Gaps

  • Reactivity Studies: The isocyano-tosyl group’s role in click chemistry or cross-coupling reactions remains underexplored. Comparisons with non-fluorinated analogues could clarify fluorine’s electronic effects .
  • Toxicity Profiles : The compound’s multiple hazard statements (e.g., H301, H311) highlight the need for comparative toxicological studies with safer derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-fluoro-1-[isocyano-(toluene-4-sulfonyl)-methyl]-benzene

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